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Compound of Interest

Compound Name: (S)-Landipirdine

Cat. No.: B15073925 Get Quote

(S)-Landipirdine, also known as SYN-120 and RO5025181, is a potent and selective

antagonist of the serotonin 5-HT6 receptor, with additional activity at the 5-HT2A receptor.

Developed by Hoffmann-La Roche, this small molecule was investigated for its potential

therapeutic benefits in neurological and psychiatric disorders, particularly Alzheimer's disease

and Parkinson's disease dementia, where cognitive impairment is a key feature. Despite

showing early promise, its clinical development for dementia-related cognitive disorders was

ultimately discontinued. This technical guide provides an in-depth overview of the discovery,

history, mechanism of action, and experimental protocols related to (S)-Landipirdine.

Discovery and Historical Development
The journey of (S)-Landipirdine began at Hoffmann-La Roche, where a medicinal chemistry

program focused on the development of ligands for the 5-HT6 receptor. This receptor, primarily

expressed in the central nervous system, was identified as a promising target for cognitive

enhancement. The core of the discovery effort revolved around a series of (R)-1-

(aminomethyl)-6-(phenyl)sulfonyltetralin derivatives. Through systematic structure-activity

relationship (SAR) studies, researchers at Roche aimed to optimize the potency and selectivity

of these compounds.

A key publication by Kress, J.M., and colleagues in 2010 detailed the synthesis and evaluation

of a series of non-basic 5-HT6 ligands derived from this tetralin scaffold, which led to the

identification of compounds with sub-nanomolar affinity.[1] Although the specific synthesis of
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(S)-Landipirdine was not the central focus of this particular publication, it laid the foundational

chemistry and SAR insights that culminated in its discovery.

Following its initial characterization, (S)-Landipirdine was licensed to other pharmaceutical

companies, including Biotie Therapies and subsequently Acorda Therapeutics, for further

clinical development. The compound progressed to Phase II clinical trials for the treatment of

cognitive impairment in Parkinson's disease dementia. However, the development for cognition

disorders and dementia was officially discontinued in February 2020.[2]

Mechanism of Action and Signaling Pathways
(S)-Landipirdine exerts its pharmacological effects primarily through the antagonism of two

serotonin receptor subtypes: 5-HT6 and 5-HT2A.

5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is almost exclusively

expressed in the brain, with high densities in regions associated with learning and memory,

such as the hippocampus and cortex. The canonical signaling pathway for the 5-HT6 receptor

involves its coupling to the Gs alpha subunit, which leads to the activation of adenylyl cyclase

and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

However, research has revealed that 5-HT6 receptors can also signal through alternative, non-

canonical pathways. One such pathway involves the interaction of the receptor's C-terminal

region with the Fyn-tyrosine kinase, leading to the activation of the extracellular signal-

regulated kinase (ERK) pathway. Another alternative pathway involves the mammalian target of

rapamycin (mTOR). Blockade of these signaling cascades by antagonists like (S)-Landipirdine
is believed to modulate the activity of various neurotransmitter systems, including acetylcholine

and glutamate, which are crucial for cognitive processes.
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Caption: 5-HT6 Receptor Signaling Pathways.

5-HT2A Receptor Antagonism
The 5-HT2A receptor, another GPCR, is widely distributed throughout the central nervous

system and is implicated in processes such as perception, mood, and cognition. It primarily

couples to the Gq/11 alpha subunit. Activation of this pathway leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium

from intracellular stores, while DAG activates protein kinase C (PKC). Antagonism of the 5-

HT2A receptor is a mechanism shared by several atypical antipsychotic drugs and is thought to

contribute to their efficacy in treating psychosis and mood disorders. In the context of (S)-
Landipirdine, 5-HT2A antagonism may have contributed to its potential effects on

neuropsychiatric symptoms.
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Caption: 5-HT2A Receptor Signaling Pathway.

Quantitative Data
While specific quantitative data for (S)-Landipirdine from its primary discovery publication is

not publicly available, data from a Phase II clinical trial in Parkinson's disease dementia

provides some insight into its clinical application.

Table 1: Clinical Trial Dosing Regimen for (S)-Landipirdine (SYN-120)

Week Daily Dose (mg)

1 20

2 50

3-16 100

Data from clinical trial NCT02258152.

Experimental Protocols
The characterization of (S)-Landipirdine would have involved a series of standard in vitro and

in vivo pharmacological assays. Below are detailed, representative protocols for the key assays
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used to determine its activity at the 5-HT6 and 5-HT2A receptors.

Radioligand Binding Assay for 5-HT6 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT6

receptor.

Materials:

Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g.,

HEK293 or CHO cells).

Radioligand: [³H]-LSD (lysergic acid diethylamide).

Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g.,

methiothepin).

Test compound: (S)-Landipirdine.

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

Scintillation cocktail.

96-well filter plates and a cell harvester.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound,

buffer (for total binding), or the non-specific binding control.

Initiate the binding reaction by adding the radioligand ([³H]-LSD) at a concentration close

to its Kd.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.
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Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Allow the filters to dry, then add scintillation cocktail.

Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assay for 5-HT2A Receptor (Calcium
Flux Assay)
This assay measures the ability of a compound to antagonize the agonist-induced activation of

the 5-HT2A receptor by measuring changes in intracellular calcium levels.
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Materials:

A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM).

Agonist: Serotonin (5-HT).

Test compound: (S)-Landipirdine.

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

A fluorescence plate reader with an injection system.

Procedure:

Plate the cells in a 96-well plate and allow them to adhere overnight.

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's

protocol.

Prepare serial dilutions of the test compound.

Add the test compound to the wells and incubate for a specified period.

Place the plate in the fluorescence plate reader and begin recording the baseline

fluorescence.

Inject a known concentration of the agonist (serotonin) into the wells.

Continue to record the fluorescence to measure the calcium response.

Data Analysis:

Measure the peak fluorescence intensity after agonist addition.

Normalize the data to the response of the agonist alone.

Plot the percentage of inhibition against the log concentration of the test compound.
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Determine the IC50 value from the resulting dose-response curve.
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Caption: Calcium Flux Assay Workflow.

Conclusion
(S)-Landipirdine represents a well-characterized dual 5-HT6 and 5-HT2A receptor antagonist

that emerged from a focused drug discovery program at Roche. While its journey through

clinical trials for cognitive disorders ultimately did not lead to regulatory approval, the study of

this compound has contributed to the understanding of the roles of these serotonin receptors in

the central nervous system. The detailed methodologies and signaling pathways described

herein provide a comprehensive technical foundation for researchers and drug development

professionals interested in this area of neuropharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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